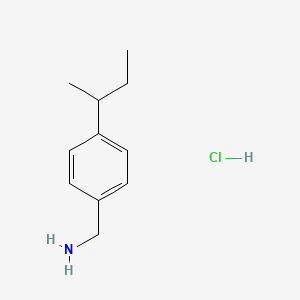

![molecular formula C8H6N2O2S B2967705 Methyl thieno[2,3-b]pyrazine-7-carboxylate CAS No. 1812188-67-2](/img/structure/B2967705.png)

Methyl thieno[2,3-b]pyrazine-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

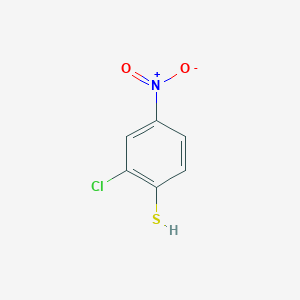

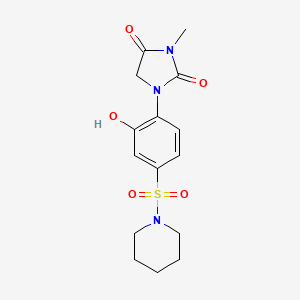

“Methyl thieno[2,3-b]pyrazine-7-carboxylate” is a chemical compound with the molecular formula C8H6N2O2S . It is a white to yellow solid .

Synthesis Analysis

The synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates was achieved by Pd-catalyzed C–N Buchwald–Hartwig cross-coupling of either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines in good-to-excellent yields (50% quantitative yield), using different reaction conditions, namely ligands and solvents, due to the different electronic character of the substrates .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6N2O2S/c1-12-8(11)5-4-13-7-6(5)9-2-3-10-7/h2-4H,1H3 .Physical And Chemical Properties Analysis

The physical form of “Methyl thieno[2,3-b]pyrazine-7-carboxylate” is a white to yellow solid . Its molecular weight is 194.21 .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Methyl thieno[2,3-b]pyrazine-7-carboxylate derivatives have been synthesized and evaluated for their antitumor activity . These compounds were tested on four human tumor cell lines: gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460). The most promising compounds showed selectivity against AGS or CaCo-2 cell lines without toxicity at their GI 50 values .

Cell Cycle Analysis

These compounds have also been studied for their effects on the cell cycle profile . The methoxylated compounds showed an atypical distribution on the cell cycle profile, suggesting a different mechanism of action for the AGS cell growth inhibition .

Apoptosis Induction

The compounds have been evaluated for their ability to induce apoptosis . However, it was observed that a large number of dead cells were not apoptotic, indicating a different mechanism of action .

Non-Tumor Cell Toxicity

The compounds did not show relevant toxicity against a non-tumor cell line culture from the African green monkey kidney (Vero) . This suggests potential for therapeutic applications with minimized side effects.

Synthesis of Conjugated Materials

Thieno[3,4-b]pyrazine derivatives, including Methyl thieno[2,3-b]pyrazine-7-carboxylate, have been used in the synthesis of new conjugated materials . These materials have tunable properties and potential applications in various fields.

Biological Activities

Pyrrolopyrazine derivatives, which include Methyl thieno[2,3-b]pyrazine-7-carboxylate, have exhibited a wide range of biological activities . These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Drug Discovery Research

The pyrrolopyrazine structure, which includes Methyl thieno[2,3-b]pyrazine-7-carboxylate, is an attractive scaffold for drug discovery research . It has potential use in the development of new leads to treat various diseases .

Agriculture Applications

Pyrrolopyrazine derivatives are also known as key N-heterocycles with potential use in agriculture . They could be used in the development of new agrochemicals .

Wirkmechanismus

Target of Action

Methyl thieno[2,3-b]pyrazine-7-carboxylate has been found to have antitumor potential . It has been evaluated in four human tumor cell lines: gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460) . These tumor cell lines are the primary targets of this compound.

Mode of Action

It has been observed that the compound can affect the growth of tumor cells . It has been synthesized by Pd-catalyzed C–N Buchwald–Hartwig cross-coupling . The compound interacts with its targets, leading to changes in the growth of the tumor cells .

Biochemical Pathways

It is known that the compound has an effect on the cell cycle profile and induction of apoptosis in the ags cell line .

Result of Action

The most promising compounds of Methyl thieno[2,3-b]pyrazine-7-carboxylate showed some selectivity either against AGS or CaCo-2 cell lines without toxicity at their GI50 values . This points to a different mechanism of action for the AGS cell growth inhibition .

Eigenschaften

IUPAC Name |

methyl thieno[2,3-b]pyrazine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-12-8(11)5-4-13-7-6(5)9-2-3-10-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPNVXDHVGVSHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC2=NC=CN=C12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl thieno[2,3-b]pyrazine-7-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2967625.png)

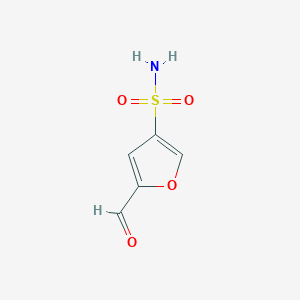

![2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2967637.png)

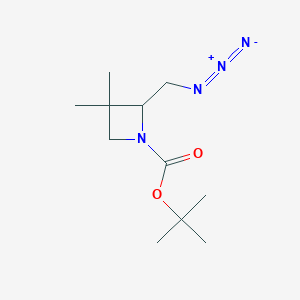

![ethyl 4-[[2-(butylcarbamothioyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2967642.png)